3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid
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Overview
Description
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is a complex organic compound that features both azidomethyl and fluorosulfonyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Azidomethylation: Introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions using azidomethyl halides.
Fluorosulfonylation: The fluorosulfonyl group is introduced via direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azidomethyl group.
Radical Reactions: The fluorosulfonyl group can participate in radical-mediated reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azidomethyl halides and suitable nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Radical Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while radical reactions can produce highly functionalized sulfonyl compounds .
Scientific Research Applications
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Chemical Biology:
Drug Discovery: Its unique functional groups make it a candidate for developing new pharmaceuticals.
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid involves its functional groups:
Azidomethyl Group: Can participate in click chemistry reactions, forming stable triazole linkages.
Fluorosulfonyl Group: Acts as a reactive intermediate in radical-mediated reactions, enabling the formation of diverse functionalized products.
Comparison with Similar Compounds
Similar Compounds
3-(azidomethyl)benzoic acid: Lacks the fluorosulfonyl group, making it less reactive in radical-mediated reactions.
5-[(fluorosulfonyl)oxy]benzoic acid: Lacks the azidomethyl group, limiting its applications in click chemistry.
Uniqueness
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both azidomethyl and fluorosulfonyl groups, which confer a combination of reactivity and versatility not found in similar compounds .
Properties
CAS No. |
2418661-51-3 |
---|---|
Molecular Formula |
C8H6FN3O5S |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
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